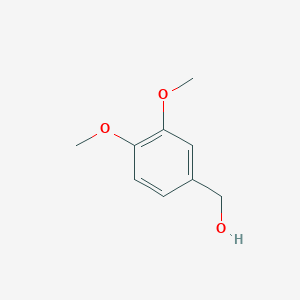

Veratryl alcohol

Description

3,4-Dimethoxybenzyl alcohol has been reported in Croton lechleri and Cucurbita pepo with data available.

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGPRYNGFWGMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059076 | |

| Record name | Benzenemethanol, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless viscous liquid; [Alfa Aesar MSDS] | |

| Record name | 3,4-Dimethoxybenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-03-8 | |

| Record name | Veratryl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxybenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 3,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHOXYBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB4T4A711H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Veratryl Alcohol: A Key Secondary Metabolite in Fungal Ligninolysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Veratryl alcohol (3,4-dimethoxybenzyl alcohol) is a crucial secondary metabolite synthesized by various white-rot fungi, most notably Phanerochaete chrysosporium. This aromatic alcohol plays a multifaceted role in the fungal degradation of lignin, a complex polymer that provides structural integrity to plant cell walls. Beyond its fundamental role in natural carbon cycling, the enzymatic machinery and regulatory networks associated with this compound are of significant interest for various biotechnological applications, including bioremediation, biomass conversion, and the development of novel biocatalysts. This technical guide provides a comprehensive overview of the biosynthesis, regulation, and functions of this compound in fungi, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Biosynthesis of this compound

The biosynthesis of this compound in white-rot fungi, particularly Phanerochaete chrysosporium, originates from the shikimate pathway, with L-phenylalanine serving as the primary precursor.[1][2][3] The pathway involves a series of enzymatic conversions, ultimately leading to the formation of this key secondary metabolite. While the complete enzymatic cascade is still under investigation, key intermediates have been identified through isotope labeling studies.[1][2][3]

The proposed biosynthetic pathway is as follows:

L-Phenylalanine → Cinnamic Acid → Benzoic Acid / Benzaldehyde → this compound [1][2][3]

Key Biosynthetic Steps and Intermediates

Pulse-labeling experiments have demonstrated a sequential conversion, with radiolabel from 14C-phenylalanine first appearing in cinnamate, followed by benzoate and benzaldehyde, and finally accumulating in this compound.[1][2]

-

Phenylalanine to Cinnamic Acid: This initial step is catalyzed by phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway.

-

Cinnamic Acid to Benzoic Acid/Benzaldehyde: The exact mechanism of this conversion is not fully elucidated but involves the cleavage of the Cα-Cβ bond of the cinnamate side chain.

-

Formation of this compound: The final steps involve reductions and methoxylations to yield this compound.

Regulation of this compound Production

The synthesis of this compound is tightly regulated and is typically induced under conditions of nutrient limitation, particularly nitrogen, carbon, or sulfur starvation, which triggers the onset of secondary metabolism in Phanerochaete chrysosporium.[4]

Influence of Culture Conditions

Several environmental factors significantly influence the production of this compound:

-

Nutrient Limitation: Nitrogen limitation is a primary trigger for this compound biosynthesis.[4]

-

Manganese (Mn2+) Concentration: Manganese levels have a profound effect on this compound production. High concentrations of manganese have been shown to dramatically decrease its synthesis.[5]

-

Aeration: High oxygen levels generally enhance the production of ligninolytic enzymes and, consequently, this compound.

Signaling Pathways

While the specific signaling pathways governing this compound biosynthesis are not fully mapped, the cyclic adenosine monophosphate (cAMP) signaling pathway is known to be a key regulator of secondary metabolism in fungi.[6][7][8] It is hypothesized that nutrient stress signals are transduced through G-protein coupled receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA), which can phosphorylate and activate transcription factors responsible for the expression of genes involved in secondary metabolite biosynthesis, including this compound.

Functions of this compound

This compound serves several critical functions in the ligninolytic system of white-rot fungi:

-

Redox Mediator for Lignin Peroxidase (LiP): this compound acts as a redox mediator, facilitating the oxidation of lignin and other recalcitrant compounds that are too large to access the active site of lignin peroxidase (LiP).[9][10][11] LiP oxidizes this compound to a cation radical, which can then diffuse from the enzyme and oxidize the lignin polymer.

-

Stabilizer of Lignin Peroxidase: this compound protects LiP from inactivation by hydrogen peroxide (H2O2), a co-substrate of the enzyme that can also cause its inactivation at high concentrations.[9][12][13]

-

Inducer of Ligninolytic Enzymes: While some studies suggest this compound can induce the expression of certain ligninolytic enzymes, other evidence indicates its primary role is stabilization rather than induction of LiP synthesis.[10][11][12][13][14]

Quantitative Data

Production of this compound

The yield of this compound is highly dependent on the fungal strain and culture conditions. The following table summarizes the effect of manganese concentration on this compound production by Phanerochaete chrysosporium and Bjerkandera sp. strain BOS55.

| Fungal Strain | Manganese (Mn2+) Concentration (µM) | This compound Concentration (mM) | Reference |

| Phanerochaete chrysosporium BKM-F-1767 | 0 (Mn-deficient) | 2.5 | [5] |

| Phanerochaete chrysosporium BKM-F-1767 | 33 | Dramatically decreased | [5] |

| Phanerochaete chrysosporium BKM-F-1767 | 264 | Dramatically decreased | [5] |

| Bjerkandera sp. strain BOS55 | 0 (Mn-deficient) | 0.75 | [5] |

| Bjerkandera sp. strain BOS55 | 33 | Dramatically decreased | [5] |

| Bjerkandera sp. strain BOS55 | 264 | Dramatically decreased | [5] |

Enzyme Kinetics of Lignin Peroxidase

The kinetic parameters of lignin peroxidase (LiP) with this compound as a substrate are crucial for understanding its catalytic efficiency. The following table presents the Michaelis-Menten constant (KM) and catalytic constant (kcat) for LiP from a wild isolate of Phanerochaete chrysosporium.

| Substrate | KM (µM) | kcat (s-1) or Vmax (µmol/min/mg) | pH | Reference |

| This compound | 65 | 142.86 (Vmax) | 5.5 | [15] |

Experimental Protocols

Fungal Culture and this compound Production

Methodology:

-

Inoculation: Inoculate a suitable liquid or solid-state medium with the desired fungal strain (e.g., Phanerochaete chrysosporium). The medium should be formulated to be limiting in a key nutrient, such as nitrogen, to induce secondary metabolism.[16][17][18]

-

Incubation: Incubate the cultures under optimized conditions of temperature, pH, and aeration. For P. chrysosporium, typical conditions are 25-30°C with shaking for liquid cultures.[16]

-

Harvesting: After a predetermined incubation period (e.g., 7-14 days), harvest the culture filtrate by separating the mycelial biomass through filtration or centrifugation.[19]

-

Extraction: Extract the this compound from the culture filtrate using a suitable organic solvent such as ethyl acetate or by using solid-phase extraction (SPE) with a resin like XAD-16.[19][20]

-

Quantification: Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) for the quantification of this compound.[2][21][22][23]

HPLC Quantification of this compound

Protocol:

-

Sample Preparation: Filter the fungal culture extract through a 0.22 µm syringe filter before injection.

-

HPLC System: Use a standard HPLC system equipped with a C18 reverse-phase column.

-

Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape. A typical gradient might start with a low percentage of acetonitrile and increase over time.[2]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[2]

-

Detection: Detect this compound using a UV detector at a wavelength of approximately 230 nm.

-

Quantification: Prepare a standard curve using known concentrations of pure this compound to quantify the amount in the fungal samples.

Lignin Peroxidase Activity Assay

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing sodium tartrate buffer (e.g., 100 mM, pH 3.0), this compound (e.g., 2 mM), and the enzyme sample (culture filtrate).

-

Initiation: Start the reaction by adding a solution of hydrogen peroxide (H2O2) (e.g., 0.4 mM).

-

Measurement: Monitor the increase in absorbance at 310 nm, which corresponds to the formation of veratraldehyde from the oxidation of this compound.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of veratraldehyde (ε310 = 9300 M-1cm-1). One unit of activity is typically defined as the amount of enzyme that oxidizes 1 µmol of this compound per minute.

Gene Expression Analysis by qRT-PCR

Methodology:

-

RNA Extraction: Harvest fungal mycelia from cultures grown under inducing and non-inducing conditions. Disrupt the cells by grinding in liquid nitrogen and extract total RNA using a suitable kit or a TRIzol-based method.[24][25][26][27][28]

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for the target genes (e.g., PAL, lignin peroxidase) and a reference gene (e.g., actin or GAPDH) for normalization. Use a fluorescent dye such as SYBR Green for detection.[26]

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes under different conditions using methods such as the 2-ΔΔCt method.[29]

Conclusion

This compound is a pivotal secondary metabolite in the ligninolytic machinery of white-rot fungi. Its roles as a redox mediator and enzyme stabilizer are essential for the efficient degradation of lignin. Understanding the biosynthesis, regulation, and functions of this compound not only provides insights into the complex biology of these fascinating organisms but also opens avenues for the development of novel biotechnological processes. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working in the fields of mycology, enzymology, and drug development, facilitating further exploration and exploitation of the fungal ligninolytic system.

References

- 1. Biosynthetic Pathway for this compound in the Ligninolytic Fungus Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 3. Biosynthetic Pathway for this compound in the Ligninolytic Fungus Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 5. Manganese regulation of this compound in white rot fungi and its indirect effect on lignin peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The cAMP-PKA Signaling Pathway Regulates Pathogenicity, Hyphal Growth, Appressorial Formation, Conidiation, and Stress Tolerance in Colletotrichum higginsianum [frontiersin.org]

- 7. cAMP/PKA signalling pathway regulates redox homeostasis essential for Sporisorium scitamineum mating/filamentation and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Lignin and this compound are not inducers of the ligninolytic system of Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Role of this compound in Regulating Ligninase Activity in Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lignin and this compound are not inducers of the ligninolytic system of Phanerochaete chrysosporium (Journal Article) | OSTI.GOV [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 15. Purification, characterization, and biodelignification potential of lignin peroxidase from immobilized Phanerochaete chrysosporium :: BioResources [bioresources.cnr.ncsu.edu]

- 16. mdpi.com [mdpi.com]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Enzymatic determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Liquid Chromatographic Method for Rapid and Sensitive Analysis of Aflatoxins in Laboratory Fungal Cultures | MDPI [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. High-quality RNA extraction and the regulation of genes encoding cellulosomes are correlated with growth stage in anaerobic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Optimized Protocol for RNA Isolation from Penicillium spp. and Aspergillus fumigatus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 26. protocols.io [protocols.io]

- 27. researchgate.net [researchgate.net]

- 28. Protocol for Total RNA Extraction/Purification - CD Genomics [cd-genomics.com]

- 29. Frontiers | Identification and analysis of lignin biosynthesis genes related to fruit ripening and stress response in banana (Musa acuminata L. AAA group, cv. Cavendish) [frontiersin.org]

The Multifaceted Role of Veratryl Alcohol in Fungal Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Veratryl alcohol (VA), a secondary metabolite synthesized by several white-rot fungi, plays a pivotal and complex role in their metabolic processes, most notably in the degradation of lignin. This technical guide provides an in-depth exploration of the functions of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the core pathways and mechanisms involved.

Core Functions of this compound in Fungal Metabolism

This compound (3,4-dimethoxybenzyl alcohol) is not merely a metabolic byproduct but an active participant in several key physiological processes of ligninolytic fungi, particularly in species like Phanerochaete chrysosporium and Pleurotus ostreatus. Its primary functions can be categorized as follows:

-

Co-factor and Substrate for Lignin Peroxidase (LiP): this compound is a natural substrate for lignin peroxidase (LiP), a key heme-containing enzyme responsible for the initial oxidative cleavage of non-phenolic lignin structures.[1] The oxidation of VA by LiP is a cornerstone of the ligninolytic system.

-

Stabilization and Protection of Lignin Peroxidase: VA has been shown to protect LiP from inactivation by hydrogen peroxide (H₂O₂), a co-substrate of the enzyme that can also cause its inactivation at physiological concentrations.[2][3] This protective role is crucial for maintaining the activity of the ligninolytic system over time.

-

Redox Mediator in Lignin Degradation: A significant and debated function of VA is its role as a redox mediator.[2][4] In this proposed mechanism, LiP oxidizes VA to a this compound cation radical (VA•⁺). This radical, being a small and diffusible molecule, can then oxidize the bulky lignin polymer in areas inaccessible to the large LiP enzyme.[2][5] However, there is conflicting evidence regarding the stability and diffusibility of the VA•⁺ radical, with some studies suggesting it remains enzyme-bound.[6][7]

-

Induction of Ligninolytic and Other Enzymes: this compound has been observed to stimulate the activity of ligninases and laccases.[4][8] While some research suggests it acts as an inducer of specific ligninase species through a mechanism that can be blocked by protein synthesis inhibitors, other studies conclude that it is not a true inducer but rather enhances activity by stabilizing the enzymes.[8][9][10]

-

Stimulation of Fungal Development: Beyond its role in ligninolysis, VA has been demonstrated to stimulate fruiting body formation in the oyster mushroom, Pleurotus ostreatus, indicating a broader physiological significance in fungal development.[4][11]

Biosynthesis of this compound

This compound is synthesized de novo by fungi from glucose.[4] In Phanerochaete chrysosporium, the biosynthetic pathway has been elucidated to proceed from the amino acid phenylalanine.

dot

Caption: Biosynthetic pathway of this compound in Phanerochaete chrysosporium.[12][13][14]

Interaction with Lignin Peroxidase and the Redox Cycle

The interaction between this compound and lignin peroxidase is central to its function in lignin degradation. The catalytic cycle of LiP involves the oxidation of the resting enzyme by H₂O₂ to form Compound I, a highly reactive intermediate. Compound I is then reduced back to the resting state in two single-electron steps, with this compound often serving as the electron donor.

dot

Caption: The catalytic cycle of Lignin Peroxidase (LiP) involving this compound (VA).[15][16]

The oxidation of VA by LiP results in the formation of the this compound cation radical (VA•⁺) and ultimately veratraldehyde.[17][18]

Quantitative Data on this compound Function

The following tables summarize quantitative data from various studies on the effects and properties of this compound.

Table 1: Effect of this compound on Lignin Peroxidase (LiP) and Laccase Activity

| Fungal Species | Enzyme | VA Concentration | Observed Effect | Reference |

| Phanerochaete chrysosporium | Lignin Peroxidase | 0.4 - 2 mM | Increased LiP activity | [9] |

| LPS1 (White Rot Fungus) | Lignin Peroxidase | 100 mM | Highest LiP activity (280 U/ml) | [19] |

| Pleurotus ostreatus | Laccase | 4 - 20 µmol/g | Significantly increased laccase activity during fungal differentiation | [4] |

| Trametes versicolor M99 | Oxidative Potential (ABTS assay) | 5 mM | Increased oxidative potential | [20] |

Table 2: Effect of this compound on Fungal Growth and Development

| Fungal Species | Parameter | VA Concentration | Observed Effect | Reference |

| Pleurotus ostreatus | Fruiting Body Production | 4 and 8 µmol/g | Increased yields and earlier production of fruiting bodies | [4] |

| Pleurotus ostreatus | Biological Efficiency | 4 and 8 µmol/g | Promoted biological efficiencies from 79% to 87% | [4][11] |

Table 3: Kinetic and Stability Parameters of this compound Cation Radical (VA•⁺)

| Parameter | Value | Conditions | Reference |

| Decay rate constant (enzyme-generated, LiP-bound) | 1.85 s⁻¹ | Oxygen- and argon-saturated solutions | [6] |

| Decay rate constant (chemically generated, free) | 1.2 x 10³ s⁻¹ | Air- or oxygen-saturated solutions | [6] |

| Decay rate constant (chemically generated, free) | 17.1 ± 0.5 s⁻¹ | Acidic aqueous acetonitrile | [21] |

| Reversible redox potential (VA•⁺/VA couple) | 1.36 V vs NHE | Acetone | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols.

Lignin Peroxidase (LiP) Activity Assay (this compound Oxidation)

This is the most common assay for LiP activity.

-

Principle: Measures the initial rate of oxidation of this compound to veratraldehyde, which has a strong absorbance at 310 nm.[22]

-

Reagents:

-

Procedure:

-

In a quartz cuvette, combine the buffer, this compound solution, and enzyme sample.

-

Initiate the reaction by adding H₂O₂.

-

Immediately monitor the increase in absorbance at 310 nm using a spectrophotometer.

-

-

Calculation: One unit of enzyme activity is typically defined as the amount of enzyme that oxidizes 1 µmole of this compound to veratraldehyde per minute.[19]

-

Considerations: This assay can be affected by other compounds in the culture medium that absorb at 310 nm, such as lignin preparations or quinonic compounds.[22] Alternative assays using dyes like Azure B or methylene blue can be advantageous in such cases.[22][24][25]

Fungal Culture for Ligninolytic Enzyme Production

-

Fungus: Phanerochaete chrysosporium (e.g., ATCC 34541 or ATCC 24725).[14]

-

Medium: Nitrogen-limited medium with basal trace elements is commonly used to induce secondary metabolism and ligninolytic enzyme production.[14]

-

Inoculation: Inoculate with conidia into liquid medium in Erlenmeyer flasks.[14]

-

Growth Conditions:

-

Induction/Supplementation: this compound or other potential inducers can be added to the cultures after a few days of growth (e.g., day 3 or 4) to study their effect on enzyme production.[4][8]

Quantification of this compound

-

Method: High-Performance Liquid Chromatography (HPLC).[14]

-

Sample Preparation: Culture filtrates are centrifuged and filtered before injection.

-

Column: A reverse-phase column such as a PRP-1 styrene divinylbenzene column.[14]

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of acetic acid (e.g., 1.0%).[14]

-

Detection: UV detector.

-

Alternative Method: An enzymatic method based on the complete oxidation of this compound to veratraldehyde by ligninase has also been developed.[26]

Signaling and Regulatory Roles: An Area of Active Research

While the direct role of this compound in enzymatic reactions is well-documented, its function in cellular signaling is less clear. The observation that it can stimulate ligninase and laccase production, as well as fruiting body formation, suggests it may act as a signaling molecule that triggers specific developmental or metabolic pathways.[4][8] The prevention of increased ligninase activity by protein synthesis inhibitors supports the hypothesis of an induction-type mechanism, which would necessitate a signaling cascade leading to gene expression.[8] However, the precise pathways and receptors involved in this compound sensing and signal transduction remain an important area for future investigation.

dot

Caption: A hypothetical signaling pathway for this compound's inductive role.

Conclusion and Future Directions

This compound is a key secondary metabolite in many ligninolytic fungi, with a multifaceted role that extends beyond being a simple substrate for lignin peroxidase. It is a crucial component of the fungal lignin degradation machinery, acting as an enzyme stabilizer, a potential redox mediator, and an inducer of critical enzymes. Its influence on fungal development further underscores its importance.

For researchers in mycology, enzymology, and biotechnology, understanding the intricate functions of this compound is essential. For professionals in drug development, the pathways and enzymes associated with this compound metabolism could offer novel targets, particularly in the context of antifungal drug design, as these pathways are specific to these fungi.

Future research should focus on:

-

Conclusively determining the physiological relevance of the this compound cation radical as a diffusible redox mediator.

-

Elucidating the specific signaling pathways that are activated by this compound to induce enzyme production and developmental changes.

-

Exploring the diversity of this compound's roles in other fungal species beyond the well-studied models.

By continuing to unravel the complexities of this compound's function, we can gain deeper insights into the remarkable metabolic capabilities of fungi and harness them for biotechnological and therapeutic applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Manganese Regulation of this compound in White Rot Fungi and Its Indirect Effect on Lignin Peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Stabilization of the this compound cation radical by lignin peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fungal lignin peroxidase does not produce the this compound cation radical as a diffusible ligninolytic oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of this compound in Regulating Ligninase Activity in Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lignin and this compound are not inducers of the ligninolytic system of Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lignin and this compound are not inducers of the ligninolytic system of Phanerochaete chrysosporium (Journal Article) | OSTI.GOV [osti.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Biosynthetic Pathway for this compound in the Ligninolytic Fungus Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthetic Pathway for this compound in the Ligninolytic Fungus Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Binding and Catalytic Mechanisms of this compound Oxidation by Lignin Peroxidase: A Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound oxidation by lignin peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evidence for formation of the this compound cation radical by lignin peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijcmas.com [ijcmas.com]

- 20. researchgate.net [researchgate.net]

- 21. The mediation of this compound in oxidations promoted by lignin peroxidase: the lifetime of this compound radical cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comparison of two assay procedures for lignin peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. wqin.lakeheadu.ca [wqin.lakeheadu.ca]

- 24. colorimetric-assay-for-lignin-peroxidase-activity-determination-using-methylene-blue-as-substrate - Ask this paper | Bohrium [bohrium.com]

- 25. researchgate.net [researchgate.net]

- 26. Enzymatic determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Antioxidant Properties of Veratryl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratryl alcohol (3,4-dimethoxybenzyl alcohol) is a secondary metabolite produced by various white-rot fungi, where it plays a crucial role in the enzymatic degradation of lignin.[1] Beyond its established role in bio-degradation, preliminary research suggests that this compound may possess antioxidant properties. This technical guide provides an in-depth overview of the current understanding of this compound's antioxidant potential, detailing relevant experimental protocols and exploring potential signaling pathways involved in its mode of action. While direct quantitative data on the free radical scavenging activity of this compound is limited in the current body of scientific literature, this guide synthesizes available information and draws parallels from structurally related compounds to provide a comprehensive preliminary assessment.

Data Presentation

A thorough review of existing literature did not yield specific quantitative data for the direct free radical scavenging activity of this compound from common in vitro antioxidant assays such as DPPH, ABTS, and FRAP. The majority of research has focused on its role as a substrate and mediator in enzymatic reactions, particularly with lignin peroxidase.[2] The tables below are structured to accommodate future findings and to present related data on its interaction with antioxidant enzymes.

Table 1: In Vitro Radical Scavenging Activity of this compound

| Assay | Metric | Result | Reference |

| DPPH Radical Scavenging | IC50 (µg/mL) | Data not available | |

| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | Data not available | |

| Ferric Reducing Antioxidant Power (FRAP) | mmol Fe²⁺/g | Data not available |

Table 2: Effect of this compound on Antioxidant Enzyme Activity

| Enzyme | Effect | Experimental System | Reference |

| Superoxide Dismutase (SOD) | Enhances oxidation of this compound by lignin peroxidase | In vitro enzymatic assay | [3] |

| Catalase (CAT) | Affects the time course of this compound oxidation by MnP | In vitro enzymatic assay | [4] |

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate further research into the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare various concentrations of this compound in the same solvent used for the DPPH solution.

-

Reaction Mixture: In a test tube or microplate well, mix 1 mL of the DPPH solution with 1 mL of the this compound solution. A control is prepared with 1 mL of the solvent instead of the sample solution.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Value: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare different concentrations of this compound in a suitable solvent.

-

Reaction Mixture: Add 10 µL of the this compound solution to 1 mL of the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

TEAC Value: The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[6][7]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[8]

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.[9]

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

-

Reaction Mixture: Add 100 µL of the this compound solution to 3 mL of the FRAP reagent.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 4 minutes).[9]

-

Absorbance Measurement: Measure the absorbance of the solution at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O, and the results are expressed as mmol of Fe²⁺ equivalents per gram of sample.[10]

Signaling Pathways and Logical Relationships

While direct evidence of this compound modulating specific antioxidant signaling pathways is currently scarce, its structural similarities to other phenolic compounds known to influence these pathways, such as resveratrol, suggest potential mechanisms of action. The following diagrams illustrate hypothetical involvements of this compound in the Nrf2-ARE and MAPK signaling pathways, which are central to the cellular response to oxidative stress.

Nrf2-ARE Signaling Pathway

The Nrf2-ARE pathway is a primary regulator of cellular antioxidant and detoxification responses. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, including those for antioxidant enzymes.

Caption: Hypothetical activation of the Nrf2-ARE pathway by this compound.

MAPK Signaling Pathway in Oxidative Stress

Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in transducing extracellular signals into cellular responses, including those to oxidative stress. The three main MAPK pathways are ERK, JNK, and p38. Oxidative stress can activate these pathways, leading to diverse outcomes, including apoptosis or cell survival, partly through the regulation of transcription factors that control the expression of antioxidant genes.

Caption: Hypothetical modulation of MAPK signaling by this compound.

Conclusion

The current scientific literature primarily highlights the role of this compound in enzymatic lignin degradation, with limited direct evidence of its intrinsic antioxidant properties through standard free radical scavenging assays. However, its chemical structure as a phenolic compound and its interactions with antioxidant enzymes like SOD and catalase suggest a potential, albeit complex, role in modulating oxidative stress.[3][4] Further research is warranted to quantify its direct antioxidant capacity using standardized assays and to elucidate its potential to modulate key signaling pathways such as Nrf2-ARE and MAPK, which are critical in the cellular defense against oxidative damage. The experimental protocols and hypothetical pathway diagrams provided in this guide serve as a foundation for researchers to design and execute studies aimed at comprehensively characterizing the antioxidant profile of this compound.

References

- 1. Evidence for formation of the this compound cation radical by lignin peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of superoxide and superoxide dismutase on lignin peroxidase-catalyzed this compound oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Fe3+ Reducing Power as the Most Common Assay for Understanding the Biological Functions of Antioxidants [mdpi.com]

- 9. Comparative Analysis of the Antioxidant Activity of Cassia fistula Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: The Role of Veratryl Alcohol in Enzymatic Dye Decolorization

Veratryl alcohol (3,4-dimethoxybenzyl alcohol) is a secondary metabolite produced by white-rot fungi and plays a crucial role in the enzymatic degradation of lignin and various environmental pollutants, including synthetic dyes. Its application in dye decolorization studies is primarily centered on its function as a redox mediator for lignin-modifying enzymes, particularly lignin peroxidase (LiP) and laccase. It can also serve as a substrate for the enzyme this compound oxidase (VAO).

1. This compound as a Redox Mediator for Lignin Peroxidase (LiP): Lignin peroxidase is a heme-containing enzyme that can oxidize a wide range of aromatic compounds. However, many dye molecules are too large to access the active site of the LiP enzyme. This compound acts as a small, diffusible redox mediator that can enter the enzyme's active site. LiP oxidizes this compound to a this compound cation radical (VA•+).[1][2] This highly reactive radical then diffuses from the enzyme and, in turn, oxidizes the large dye molecules, leading to their decolorization.[1] This mechanism significantly expands the substrate range of LiP. Studies have shown that this compound not only facilitates the reaction but also enhances and stabilizes the decolorization rates by LiP.[1][3]

2. This compound as a Laccase Mediator: Laccases are copper-containing oxidases that can decolorize a variety of dyes. However, their activity is often limited to phenolic compounds. The inclusion of a mediator like this compound can broaden their substrate scope to include non-phenolic dyes. The laccase oxidizes the mediator, which then carries out the oxidation of the target dye molecule. While other synthetic mediators are often used, lignin-derived compounds like this compound are explored as more environmentally friendly alternatives.[4]

3. Inducer of Ligninolytic Enzyme Production: In fungal cultures, the addition of this compound has been shown to have a stimulatory effect on the production of ligninolytic enzymes, such as Manganese Peroxidase (MnP).[5] This increased enzyme production can lead to a more rapid and efficient decolorization of dyes in in-vivo systems.[5]

4. Substrate for this compound Oxidase (VAO): Certain bacteria, such as Pseudomonas aeruginosa and Comamonas sp., produce an enzyme called this compound oxidase (VAO).[6][7][8] This enzyme directly oxidizes this compound. Purified VAO has been shown to decolorize various textile dyes, suggesting its potential application in bioremediation processes.[6][7]

Data Presentation

The following tables summarize quantitative data from studies on the application of this compound in dye decolorization and its effect on related enzyme activities.

Table 1: Effect of this compound on Ligninolytic Enzyme Activity

| Fungal Species | Enzyme | Inducer | Result | Reference |

| Basidiomycete PM2 | Manganese Peroxidase (MnP) | This compound | 3.4-fold increase in MnP activity (254.2 U/L) compared to control. | [5] |

| Pleurotus ostreatus MR3 | Laccase | This compound | 2.07-fold increase in laccase activity (max activity of 5.99 U/mL) compared to control. | |

| Coriolopsis caperata | Laccase, LiP, MnP | This compound (in medium) | High laccase activity (4938.05 U/L) and LiP activity (995.26 U/L) achieved. | [9] |

Table 2: Dye Decolorization Efficiency in Systems Involving this compound

| Enzyme/Organism | Dye | System Details | Decolorization Efficiency | Reference |

| Phanerochaete chrysosporium (Purified LiP) | Bromo Phenyl Blue | In-vitro enzymatic decolorization | 100% | [10] |

| Phanerochaete chrysosporium (Purified LiP) | Bromothymol Blue | In-vitro enzymatic decolorization | 100% | [10] |

| Phanerochaete chrysosporium (Purified LiP) | Bromocresol Green | In-vitro enzymatic decolorization | 100% | [10] |

| Phanerochaete chrysosporium (Purified LiP) | Phenol Red | In-vitro enzymatic decolorization | 96% | [10] |

| Phanerochaete chrysosporium (Purified LiP) | Congo Red | In-vitro enzymatic decolorization | 72% | [10] |

| Comamonas sp. UVS (Purified VAO) | Red HE7B | 40 µg/mL enzyme, 15 hours | 57.5% | [7] |

| Comamonas sp. UVS (Purified VAO) | Direct Blue GLL | 40 µg/mL enzyme, 15 hours | 51.09% | [7] |

| Coriolopsis caperata (Crude Enzymes) | Reactive Red 21 | With 1 mM H₂O₂ | 95.71% | [9] |

| Coriolopsis caperata (Crude Enzymes) | Reactive Orange 107 | With 1 mM H₂O₂ | 99.30% | [9] |

Experimental Protocols

Protocol 1: Lignin Peroxidase (LiP) Activity Assay

This protocol is based on the standard method of monitoring the oxidation of this compound to veratraldehyde.[10]

Materials:

-

Enzyme solution (e.g., crude culture filtrate or purified LiP)

-

0.1 M Sodium Tartrate Buffer (pH 3.0)

-

This compound solution (e.g., 10 mM)

-

Hydrogen Peroxide (H₂O₂) solution (e.g., 2 mM)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare the reaction mixture in a 1 mL cuvette by adding:

-

500 µL of 0.1 M Sodium Tartrate Buffer (pH 3.0)

-

200 µL of enzyme solution

-

200 µL of this compound solution

-

-

Mix the components by gentle inversion.

-

Initiate the reaction by adding 100 µL of H₂O₂ solution and mix immediately.

-

Measure the increase in absorbance at 310 nm for 1-2 minutes using the spectrophotometer. The formation of veratraldehyde results in an increase in absorbance at this wavelength.

-

Calculate the enzyme activity. One unit (U) of LiP activity is defined as the amount of enzyme that oxidizes 1 µmol of this compound per minute. The molar extinction coefficient for veratraldehyde at 310 nm is 9300 M⁻¹cm⁻¹.

Protocol 2: In-vitro Dye Decolorization using a Lignin Peroxidase-Veratryl Alcohol System

This protocol describes a general procedure for assessing dye decolorization.

Materials:

-

Purified or crude Lignin Peroxidase (LiP)

-

Dye stock solution (e.g., 100 mg/L)

-

This compound solution (e.g., 2 mM)

-

Hydrogen Peroxide (H₂O₂) solution (e.g., 0.4 mM)

-

Appropriate buffer (e.g., 0.1 M Sodium Tartrate, pH 3.0-4.5)

-

Spectrophotometer

Procedure:

-

Set up the reaction mixture in a suitable vessel (e.g., a small flask or tube). For a 10 mL final volume:

-

Add buffer to a final concentration of 50-100 mM.

-

Add the dye to a final concentration of 20-50 mg/L.

-

Add this compound to a final concentration of 0.5-1 mM.

-

Add the enzyme solution to a specific activity (e.g., 1 U/mL).

-

-

Set up control reactions:

-

A control without enzyme.

-

A control without this compound.

-

A control without H₂O₂.

-

-

Initiate the reaction by adding H₂O₂ to its final concentration.

-

Incubate the reactions at a suitable temperature (e.g., 30-37°C) with gentle agitation.

-

At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Centrifuge the aliquot to remove any precipitate.

-

Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the dye.

-

Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Protocol 3: Laccase-Mediator System (LMS) for Dye Decolorization

This protocol outlines the use of this compound as a mediator for laccase.

Materials:

-

Laccase enzyme solution

-

Dye stock solution

-

This compound solution (as mediator)

-

Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a cuvette:

-

Add buffer to the desired final volume.

-

Add the dye to the desired final concentration.

-

Add this compound to a final concentration typically ranging from 0.1 to 1 mM.

-

-

Set up a control reaction without the mediator (this compound).

-

Equilibrate the mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the laccase solution.

-

Monitor the decrease in absorbance at the dye's λmax over time.

-

Calculate the decolorization percentage as described in Protocol 2.

Visualizations

Caption: Mechanism of LiP-mediated dye decolorization using this compound.

Caption: Experimental workflow for in-vitro dye decolorization assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitration of this compound by lignin peroxidase and tetranitromethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lignin-Derived Compounds as Efficient Laccase Mediators for Decolorization of Different Types of Recalcitrant Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Effects of this compound and tween 80 on ligninase production and its roles in decolorization of azo dyes by white-rot basidiomycete PM2] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Purification and characterization of dye degrading of this compound oxidase from Pseudomonas aeruginosa strain BCH [agris.fao.org]

- 9. DECOLORIZATION OF TEXTILE DYES WITH CRUDE LIGNINOLYTIC ENZYMES FROM Coriolopsis caperata | Jurnal Bioteknologi & Biosains Indonesia (JBBI) [ejournal.brin.go.id]

- 10. Purification, characterization, and biodelignification potential of lignin peroxidase from immobilized Phanerochaete chrysosporium :: BioResources [bioresources.cnr.ncsu.edu]

Application Notes and Protocols: Veratryl Alcohol Oxidation by Lignin Peroxidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin peroxidase (LiP) is a heme-containing glycoprotein that plays a crucial role in the degradation of lignin, a complex aromatic polymer in plant cell walls. A key model reaction for assessing LiP activity is the oxidation of veratryl alcohol (3,4-dimethoxybenzyl alcohol) to veratraldehyde. This reaction is dependent on the presence of hydrogen peroxide (H₂O₂) and is widely used as a standard assay for quantifying LiP activity in various applications, including biofuel research, bioremediation, and enzymology. This compound not only acts as a substrate but can also function as a charge transfer mediator, facilitating the oxidation of other compounds. This document provides detailed protocols and quantitative data for the enzymatic oxidation of this compound by lignin peroxidase.

Data Presentation

The following tables summarize key quantitative data for the oxidation of this compound by lignin peroxidase, compiled from various studies.

Table 1: Kinetic Parameters for Lignin Peroxidase with this compound and H₂O₂

| Parameter | Value | Conditions | Source |

| Kₘ for this compound | 72 µM | pH 3.5 | |

| Kₘ for H₂O₂ | 29 µM | pH 3.5 | |

| Turnover Number (kcat) | 2 to 3 s⁻¹ | pH 3.5 | |

| Rate constant for LiP Compound I reduction by VA | 3 x 10⁵ M⁻¹ s⁻¹ | pH 4.5 | |

| Rate constant for LiP Compound II reduction by VA | 5.0 ± 0.2 s⁻¹ | pH 4.5 | |

| Burst phase first-order rate constant | 8.3 ± 0.2 s⁻¹ | pH 4.5 |

Table 2: Optimal Reaction Conditions for Lignin Peroxidase Activity

| Parameter | Optimal Value/Range | Source |

| pH | 2.0 - 5.0 (optimum ~3.0) | |

| Temperature | 25 °C - 40 °C (optimum ~30 °C) |

Experimental Protocols

Standard Assay for Lignin Peroxidase Activity

This protocol describes the spectrophotometric measurement of LiP activity by monitoring the formation of veratraldehyde from this compound.

Materials:

-

Lignin Peroxidase enzyme solution (e.g., from Phanerochaete chrysosporium)

-

This compound solution (e.g., 10 mM in water)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 2 mM in water)

-

Sodium tartrate buffer (0.1 M, pH 3.0)

-

Spectrophotometer capable of measuring absorbance at 310 nm

-

Cuvettes

Procedure:

-

Prepare the reaction mixture in a cuvette by adding the following in order:

-

500 µL of 0.1 M sodium tartrate buffer (pH 3.0)

-

250 µL of 1 mM this compound

-

250 µL of enzyme solution

-

-

Initiate the reaction by adding 250 µL of 0.2 mM H₂O₂.

-

Immediately mix the contents of the cuvette by gentle inversion.

-

Measure the increase in absorbance at 310 nm over time (e.g., for 1 minute) at 30 °C. The formation of veratraldehyde results in an increase in absorbance at this wavelength.

-

Calculate the enzyme activity based on the rate of change in absorbance. One unit of LiP activity is defined as the amount of enzyme that oxidizes 1 µmol of this compound to veratraldehyde per minute. The molar extinction coefficient for veratraldehyde at 310 nm is 9300 M⁻¹cm⁻¹.

Note: It is important to use pure this compound, as commercial preparations may contain impurities that can cause a lag period in the enzyme activity. Some substances like lignins and quinonic compounds can interfere with the assay by absorbing at 310 nm.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the lignin peroxidase assay.

Caption: Workflow for the spectrophotometric assay of lignin peroxidase activity.

Lignin Peroxidase Catalytic Cycle

The oxidation of this compound by lignin peroxidase proceeds through a classical peroxidase "ping-pong" mechanism involving two oxidized enzyme intermediates, Compound I and Compound II.

Caption: Simplified catalytic cycle of lignin peroxidase with this compound.

Application Notes and Protocols for the Laboratory Synthesis of Veratryl Alcohol

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Veratryl alcohol (3,4-dimethoxybenzyl alcohol) is a key aromatic compound utilized as a building block in the synthesis of various pharmaceuticals and as a mediator in ligninolytic enzyme studies. This document provides detailed protocols for three common laboratory methods for synthesizing this compound: the reduction of veratraldehyde, the crossed Cannizzaro reaction, and a two-step synthesis from vanillin. Each method's advantages and disadvantages are discussed to aid in selecting the most appropriate procedure for specific laboratory needs.

Method 1: Reduction of Veratraldehyde with Sodium Borohydride

This is a widely used and straightforward method for the synthesis of this compound, offering high purity of the final product. The reaction involves the reduction of the aldehyde functional group of veratraldehyde to a primary alcohol using sodium borohydride.

Reaction Pathway

Caption: Reduction of veratraldehyde to this compound.

Experimental Protocol

Materials:

-

Veratraldehyde (C₉H₁₀O₃)

-

Sodium borohydride (NaBH₄)

-

Methanol (CH₃OH)

-

Glacial acetic acid (CH₃COOH)

-

Methylene chloride (CH₂Cl₂) or Ether

-

5% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 2.0 g of veratraldehyde in 20 mL of methanol with constant stirring.

-

Over a period of 2 hours, gradually add 500 mg of sodium borohydride to the solution in small portions.

-

After the addition is complete, continue stirring for an additional 30 minutes at room temperature.

-

Carefully add glacial acetic acid dropwise to the reaction mixture to quench the excess sodium borohydride until gas evolution ceases.

-

Remove the methanol from the mixture using a rotary evaporator.

-

To the remaining aqueous residue, add an equal volume of methylene chloride and transfer the mixture to a separatory funnel.

-

Extract the aqueous phase with methylene chloride. The this compound will partition into the organic phase.

-

Wash the organic layer sequentially with an equal volume of 5% sodium hydroxide solution and then four times with double-distilled water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent to obtain the purified this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Veratraldehyde (2.0 g) | |

| Reducing Agent | Sodium Borohydride (500 mg) | |

| Solvent | Methanol (20 mL) | |

| Reaction Time | 2.5 hours | |

| Yield | 60-75% (w/w) | **** |

| Purity | ~99% | **** |

Method 2: Crossed Cannizzaro Reaction

This method utilizes a crossed Cannizzaro reaction between veratraldehyde and formaldehyde in a basic medium. Formaldehyde is more readily oxidized, thus it reduces veratraldehyde to this compound while being oxidized to formic acid. This approach can achieve high yields and purity.

Reaction Pathway

Caption: Crossed Cannizzaro reaction for this compound synthesis.

Experimental Protocol

Materials:

-

Veratraldehyde

-

Formaldehyde solution (e.g., 37% in water)

-

Sodium hydroxide (NaOH) or other suitable base

-

Solvent (e.g., water or ethanol)

-

Reaction vessel with temperature control and stirring

-

Apparatus for vacuum distillation

Procedure:

-

Prepare a solution of veratraldehyde in a suitable solvent (water or ethanol).

-

Adjust the pH of the veratraldehyde solution to 8-10 using a basic substance.

-

In a reaction vessel, heat the formaldehyde solution to a temperature between 60-85°C.

-

Slowly add the pH-adjusted veratraldehyde solution to the heated formaldehyde solution.

-

Maintain the reaction mixture at 60-85°C for 4-5 hours with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude this compound is then purified. Due to the significant difference in boiling points between this compound and other components, vacuum distillation is an effective purification method.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Veratraldehyde | |

| Reagent | Formaldehyde | |

| Catalyst | Base (to achieve pH 8-10) | |

| Solvent | Water or Ethanol | |

| Reaction Temperature | 60-85°C | |

| Reaction Time | 4-5 hours | |

| Yield | Up to 97.67% | **** |

| Purity (post-distillation) | Up to 99.78% | **** |

Method 3: Synthesis from Vanillin

This is a two-step synthesis that starts from the readily available and inexpensive vanillin. The first step is the methylation of the phenolic hydroxyl group of vanillin to yield veratraldehyde. The second step is the reduction of the newly formed veratraldehyde to this compound.

Overall Synthesis Workflow

Caption: Two-step synthesis of this compound from vanillin.

Experimental Protocol

Step 1: Methylation of Vanillin to Veratraldehyde

Materials:

-

Vanillin

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Water

-

Toluene

Procedure:

-

Dissolve vanillin in water and heat to 90°C with stirring.

-

Add a 32% sodium hydroxide solution to the mixture.

-

Cool the mixture to 60-80°C and slowly add dimethyl sulfate, maintaining the pH between 7 and 9.

-

After the addition, allow the reaction to proceed under reflux until completion.

-

Extract the mixture with toluene. The organic phase contains the veratraldehyde.

-

The toluene can be removed by distillation to yield crude veratraldehyde, which can be used directly in the next step or purified further.

Step 2: Reduction of Veratraldehyde to this compound

This step is analogous to the reduction of vanillin to vanillyl alcohol and follows a similar procedure to Method 1.

Materials:

-

Crude veratraldehyde from Step 1

-

Ethanol

-

Sodium borohydride (NaBH₄)

-

1M Sodium hydroxide (NaOH)

-

6M Hydrochloric acid (HCl)

-

Ice bath

Procedure:

-

Dissolve the crude veratraldehyde in ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Separately, dissolve sodium borohydride in 1M NaOH solution.

-

Slowly add the sodium borohydride solution dropwise to the veratraldehyde solution over 10 minutes, keeping the temperature low.

-

After the addition, remove the ice bath and stir for an additional 10 minutes at room temperature.

-

Re-cool the mixture in an ice bath and slowly add 6M HCl dropwise to quench the excess NaBH₄ until the solution is acidic and gas evolution stops.

-

Continue stirring in the ice bath for 10 minutes to allow the this compound to precipitate.

-

Collect the product by filtration, washing with ice-cold water. The product can be further purified by recrystallization.

Quantitative Data Summary

| Parameter | Step 1: Methylation | Step 2: Reduction | Reference |

| Starting Material | Vanillin | Veratraldehyde | |

| Key Reagents | Dimethyl Sulfate, NaOH | Sodium Borohydride, HCl | |

| Solvent | Water, Toluene | Ethanol | |

| Reaction Temperature | 60-90°C | 0°C to Room Temp. | |

| Overall Yield | Dependent on both steps | ||

| Purity | Purification required at each step |

Troubleshooting & Optimization

Technical Support Center: Optimizing Veratryl Alcohol in Lignin Peroxidase Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lignin peroxidase (LiP) assays. The focus is on optimizing the concentration of veratryl alcohol, a common substrate, to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound in a standard lignin peroxidase (LiP) assay?

A1: The optimal concentration of this compound can vary depending on the specific enzyme source and experimental goals. However, for routine activity measurements, concentrations typically range from 0.2 mM to 2 mM. For kinetic studies, a wider range, from 0 mM up to 140 mM, may be used to determine parameters like Kₘ and Vₘₐₓ.[1][2] One common protocol specifies using 0.8 mM this compound.[1]

Q2: Why is this compound used in LiP assays?

A2: this compound serves as a readily oxidizable substrate for lignin peroxidase. The enzyme catalyzes the hydrogen peroxide (H₂O₂)-dependent oxidation of this compound to veratraldehyde. This reaction can be conveniently monitored spectrophotometrically by measuring the increase in absorbance at 310 nm, which corresponds to the formation of veratraldehyde.[1] this compound can also act as a redox mediator, facilitating the oxidation of other substrates that may not be directly oxidized by the enzyme.[3][4][5]

Q3: Can high concentrations of this compound inhibit the LiP enzyme?

A3: While some enzymes exhibit substrate inhibition at high substrate concentrations, this is not a widely reported issue for lignin peroxidase with this compound under typical assay conditions. However, excessively high concentrations could potentially lead to other issues, such as increased background absorbance or depletion of H₂O₂. It's always recommended to determine the optimal concentration for your specific enzyme and assay conditions.

Q4: My assay shows a lag phase before the reaction starts. What could be the cause?

A4: A lag period in the LiP assay using this compound can be caused by impurities in commercial preparations of the substrate.[6] Using a purified form of this compound can eliminate this lag and also allows for the estimation of lower enzymatic activities.[6] Additionally, the presence of inhibitory compounds in the enzyme preparation or sample can also lead to a lag phase.

Q5: Are there any compounds that interfere with the this compound assay?

A5: Yes, several compounds can interfere with this assay. Lignins, quinonic compounds, and other aromatic substances can exhibit strong absorbance at 310 nm, the wavelength used to monitor veratraldehyde formation, thus interfering with the measurement.[7][8] Competitive inhibitors, such as 3-amino-1,2,4-triazole, can also compete with this compound for the enzyme's active site.[9]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| No or very low LiP activity detected | 1. Inactive enzyme. 2. Suboptimal pH. 3. Incorrect H₂O₂ concentration. 4. Absence of this compound. 5. Presence of potent inhibitors. | 1. Use a fresh enzyme preparation or a positive control to verify enzyme activity. 2. Ensure the buffer pH is optimal for your LiP, typically in the acidic range (pH 2.5-5.5).[1] 3. Optimize the H₂O₂ concentration; it is a co-substrate but can also inactivate the enzyme at high concentrations. 4. Verify the addition and final concentration of this compound in the reaction mixture. 5. Analyze the sample for potential inhibitors. Consider sample dialysis or purification. |

| High background absorbance | 1. Contaminants in the enzyme sample or substrate solution. 2. The sample itself absorbs at 310 nm. | 1. Run a blank reaction without the enzyme to measure the background absorbance from the substrate and buffer. 2. Use a sample blank containing all components except H₂O₂ to correct for the sample's intrinsic absorbance. The Azure B assay, which measures absorbance in the visible range, can be an alternative if interference at 310 nm is high.[7][8] |

| Inconsistent or non-reproducible results | 1. Impure this compound. 2. Instability of H₂O₂ solution. 3. Variation in temperature or pH. 4. Pipetting errors. | 1. Use high-purity this compound or purify commercial preparations.[6] 2. Prepare fresh H₂O₂ solutions and accurately determine their concentration. 3. Ensure consistent temperature and pH across all assays. 4. Calibrate pipettes and ensure accurate dispensing of all reagents. |

| Reaction rate decreases rapidly | 1. Enzyme inactivation by excess H₂O₂. 2. Depletion of this compound or H₂O₂. | 1. Reduce the concentration of H₂O₂. This compound can also offer some protection to the enzyme against H₂O₂-dependent inactivation.[3] 2. Ensure that substrate concentrations are not limiting within the measurement period. |

Experimental Protocols

Standard Lignin Peroxidase Activity Assay

This protocol is a general guideline for measuring LiP activity using this compound as the substrate.

Materials:

-

Lignin Peroxidase enzyme solution

-

This compound stock solution (e.g., 20 mM in water or a suitable solvent)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 2 mM)

-

Sodium tartrate buffer (e.g., 100 mM, pH 3.0)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare the reaction mixture in a cuvette by adding:

-

Sodium tartrate buffer

-

This compound stock solution to a final desired concentration (e.g., 2 mM)

-

Enzyme solution

-

-

Mix gently and equilibrate to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding H₂O₂ to a final concentration of, for example, 0.4 mM.

-

Immediately start monitoring the increase in absorbance at 310 nm for a set period (e.g., 1-3 minutes).

-

Calculate the rate of veratraldehyde formation using the molar extinction coefficient of 9300 M⁻¹cm⁻¹.[1]

One unit of LiP activity is typically defined as the amount of enzyme that oxidizes 1 µmol of this compound per minute under the specified conditions.

Data Presentation: Example of this compound Concentration Optimization

| This compound (mM) | Initial Rate (ΔAbs/min) | LiP Activity (U/mL) |

| 0.1 | 0.05 | X |

| 0.5 | 0.25 | Y |

| 1.0 | 0.45 | Z |

| 2.0 | 0.60 | A |

| 5.0 | 0.62 | B |

| 10.0 | 0.61 | C |

Note: The activity values (X, Y, Z, A, B, C) would be calculated based on the specific assay volume and enzyme dilution.

Visualizations

Caption: Lignin Peroxidase Catalytic Cycle with this compound.

Caption: Troubleshooting workflow for LiP assays.

References

- 1. Purification, characterization, and biodelignification potential of lignin peroxidase from immobilized Phanerochaete chrysosporium :: BioResources [bioresources.cnr.ncsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic analysis of lignin peroxidase: explanation for the mediation phenomenon by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.psu.edu [pure.psu.edu]

- 5. Evidence for this compound as a redox mediator in lignin peroxidase-catalyzed oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of two assay procedures for lignin peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of this compound oxidase activity of lignin peroxidase H2 by 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Stability of Veratryl Alcohol in Aqueous Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of veratryl alcohol in aqueous solutions. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in aqueous solution?

A1: For short-term storage (up to one month), it is recommended to store aqueous solutions of this compound at -20°C. For longer-term storage (up to six months), aliquoting the solution and storing it at -80°C is advised to prevent degradation from repeated freeze-thaw cycles. One study has shown that even at 4°C, this compound in an aqueous solution under air can slowly oxidize to veratraldehyde. After four weeks at this condition, the ratio of this compound to veratraldehyde was found to be approximately 91.5:8.5.

Q2: What is the primary degradation product of this compound?

A2: The primary degradation product of this compound through oxidation is veratraldehyde.[1] Further oxidation can lead to the formation of veratric acid. Under certain conditions, such as in the presence of lignin peroxidase and tetranitromethane, other degradation products like 4,5-dimethoxy-2-nitrobenzyl alcohol and 3,4-dimethoxy-nitrobenzene can be formed.[2]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is significantly influenced by pH, particularly in the presence of enzymes or oxidizing agents. In enzymatic reactions involving lignin peroxidase, the oxidation of this compound is highly pH-dependent, with optimal activity typically observed in the acidic range, between pH 2.72 and 5.25.[3] In non-enzymatic oxidative degradation, such as in a Fenton reaction, the degradation of this compound is also pH-dependent, with the highest degradation observed at a pH of 3.4.[4]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is sensitive to light. Photodegradation can occur, leading to the conversion of this compound to veratraldehyde. In one study, irradiation of an aqueous solution of this compound in the wavelength range of 310–420 nm resulted in a 76% conversion to veratraldehyde within four hours.[5] Therefore, it is crucial to protect aqueous solutions of this compound from light to prevent degradation.

Q5: How does temperature affect the stability of this compound?

A5: Elevated temperatures can accelerate the degradation of this compound, especially in the presence of oxidizing agents. In enzymatic oxidations, the stability of the enzyme itself is temperature-dependent, which in turn affects the degradation rate of this compound. For example, horseradish peroxidase shows stability in the range of 28-50°C for the oxidation of this compound. General principles of chemical kinetics suggest that non-enzymatic degradation rates will also increase with temperature.

Troubleshooting Guide

| Issue | Possible Cause | Troubleshooting Steps |

| Unexpectedly low concentration of this compound in a freshly prepared solution. | 1. Inaccurate initial weighing or dilution. 2. Use of a degraded solid this compound stock. 3. Contamination of the solvent. | 1. Recalibrate the balance and verify dilution calculations. 2. Check the purity of the solid this compound using a suitable analytical method (e.g., HPLC, melting point). 3. Use fresh, high-purity water for solution preparation. |

| Rapid degradation of this compound in solution during an experiment. | 1. Exposure to light. 2. Presence of oxidizing agents or metal ion contaminants. 3. Inappropriate pH of the solution. 4. Elevated temperature. | 1. Protect the solution from light by using amber vials or covering the container with aluminum foil. 2. Use high-purity water and reagents to minimize contaminants. Consider using a chelating agent like EDTA if metal ion contamination is suspected. 3. Buffer the solution to a pH where this compound is more stable, if compatible with the experimental design. For many applications, a slightly acidic pH (around 4-6) is preferable. 4. Conduct experiments at a controlled and lower temperature if possible. |